
2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methanesulfonylethyl group at the 2-position and a carboxylic acid group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid typically involves the construction of the pyrimidine ring followed by the introduction of the methanesulfonylethyl and carboxylic acid groups. One common method involves the reaction of a suitable pyrimidine precursor with methanesulfonyl chloride under basic conditions to introduce the methanesulfonylethyl group. The carboxylic acid group can be introduced through oxidation reactions or by using carboxyl-containing starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfonylethyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the methanesulfonylethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
Major products formed from these reactions include sulfone derivatives from oxidation, reduced pyrimidine derivatives from reduction, and various substituted pyrimidine derivatives from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonylethyl group can enhance the compound’s binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 2-(1-Methanesulfonylethyl)pyrimidine-5-carboxylic acid
- 2-(1-Methanesulfonylethyl)pyrimidine-6-carboxylic acid
- Thieno[2,3-d]pyrimidine-4-carboxylic acids
Uniqueness
2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both the methanesulfonylethyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C8H10N2O4S |
|---|---|
Molekulargewicht |
230.24 g/mol |
IUPAC-Name |
2-(1-methylsulfonylethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4S/c1-5(15(2,13)14)7-9-4-3-6(10-7)8(11)12/h3-5H,1-2H3,(H,11,12) |
InChI-Schlüssel |
GHUIBGGGUOMKET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=CC(=N1)C(=O)O)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13182168.png)
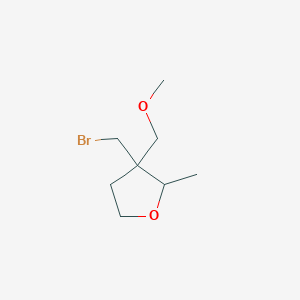

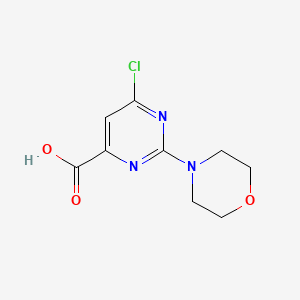

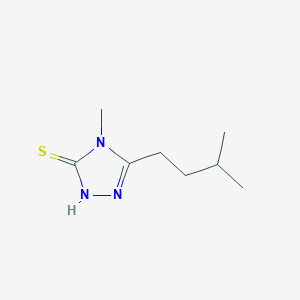
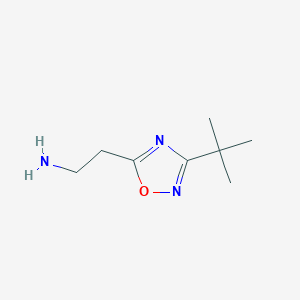
![2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13182216.png)
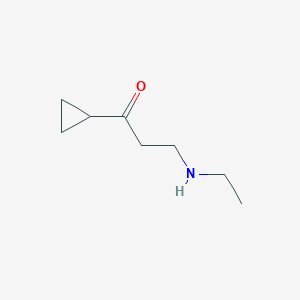


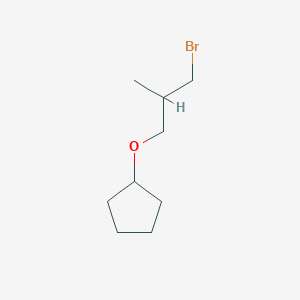
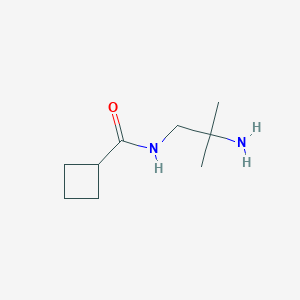
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13182240.png)
